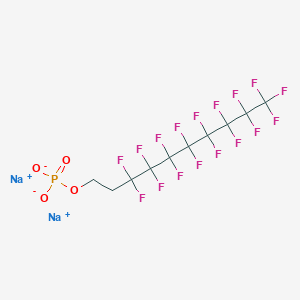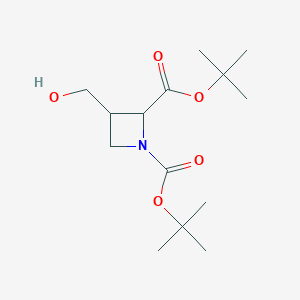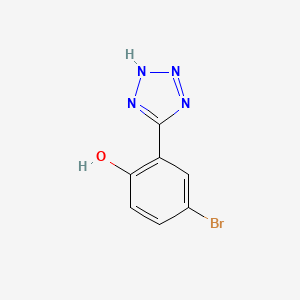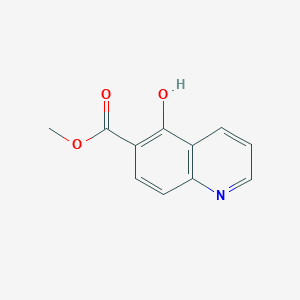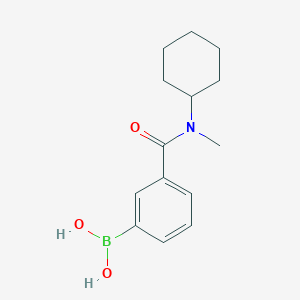
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . The molecular formula of this compound is C14H20BNO3, with an average mass of 261.125 Da and a monoisotopic mass of 261.153625 Da .
Molecular Structure Analysis
The molecular structure of “(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” consists of a phenyl ring attached to a boronic acid group and a cyclohexyl(methyl)carbamoyl group . The boron atom in the boronic acid group is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
While specific chemical reactions involving “(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid” are not available, boronic acids are known to participate in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction .Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling Reactions
(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, a fundamental step in synthesizing pharmaceuticals, polymers, and complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with an electrophilic halide under the presence of a palladium catalyst. This process is highly appreciated for its mild conditions and tolerance to various functional groups.
Protodeboronation Studies
The compound has been studied for its potential in protodeboronation processes . Protodeboronation is crucial when the boron moiety needs to be removed at the end of a synthetic sequence. This process is less developed compared to functionalizing deboronation, but it’s essential for creating complex molecules where the boron group is not a desired end functional group.
Drug Design and Delivery
Boronic acids and their esters, like (3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid , are considered for the design of new drugs and drug delivery devices . They can act as boron carriers suitable for neutron capture therapy, a promising cancer treatment method. However, their stability in water is a concern, which is a significant focus of ongoing research.
Radical Chemistry
The radical chemistry of boronic acids, including (3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid , is an area of interest. Radical reactions are used to create or modify complex structures in organic synthesis. The compound can participate in radical-polar crossover reactions, which combine the features of radical and polar mechanisms to enable the construction of complex molecules .
Homologation Reactions
Homologation reactions involve the lengthening of carbon chains in organic molecules(3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid can be used in such reactions to introduce additional carbon units into a molecule, thereby altering its structure and potentially its function .
Functional Group Transformations
The boron moiety in boronic acids can be converted into a broad range of functional groups. These transformations include oxidations, aminations, halogenations, and various C-C bond formations such as alkenylations, alkynylations, and arylations . This versatility makes it a valuable tool in synthetic organic chemistry.
Stability and Purification Studies
The stability of boronic acids is a critical factor in their practical applications. Studies on the stability and purification methods for boronic acids, including (3-(Cyclohexyl(methyl)carbamoyl)phenyl)boronic acid , are essential to ensure that they can be used effectively in various chemical transformations .
Mécanisme D'action
Propriétés
IUPAC Name |
[3-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h5-7,10,13,18-19H,2-4,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWBKTUXYRRWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)C2CCCCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674337 | |
| Record name | {3-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072945-73-3 | |
| Record name | B-[3-[(Cyclohexylmethylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[Cyclohexyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)
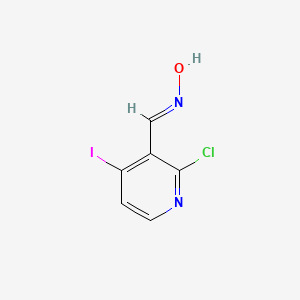
![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)
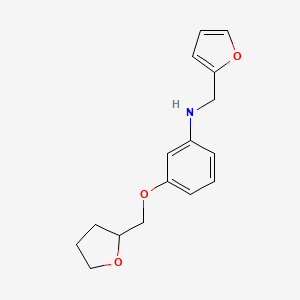
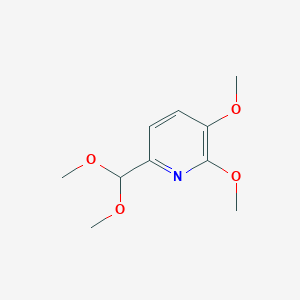
![[1-(3-Fluoro-benzenesulfonyl)-piperidin-4-yl]-acetic acid](/img/structure/B1451252.png)
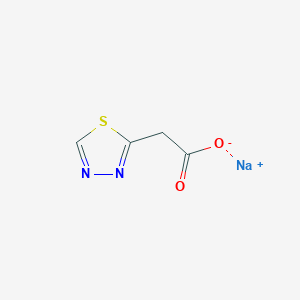
![6-bromo-8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1451256.png)
